molecular formula C13H16O4 B8647761 6-(Benzoyloxy)hexanoic acid CAS No. 137591-00-5

6-(Benzoyloxy)hexanoic acid

Cat. No. B8647761
M. Wt: 236.26 g/mol
InChI Key: ZMHVTFSCBAAXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
O=C(CCCCCOC(=O)c1ccccc1)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15](=[O:16])[O:17][CH2:18][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1.[CH3:25][CH2:26][O:27][C:28](=[O:29])[CH3:30]>>[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15](=[O:16])[OH:17]

Inputs

Step One
Name
O=C(CCCCCOC(=O)c1ccccc1)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(CCCCCOC(=O)c1ccccc1)OCc1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O

Outcomes

Product
Name
Type
product
Smiles
O=C(O)CCCCCOC(=O)c1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.